Quinoline, 1-butyl-1,2,3,4-tetrahydro-7,8-dinitro-
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Overview
Description
Quinoline, 1-butyl-1,2,3,4-tetrahydro-7,8-dinitro- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a butyl group at the first position and two nitro groups at the seventh and eighth positions on the tetrahydroquinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 1-butyl-1,2,3,4-tetrahydro-7,8-dinitro- can be achieved through several methods:
Reduction and Cyclization: This method involves the reduction of a nitro-substituted quinoline followed by cyclization to form the tetrahydroquinoline ring.
Skraup Synthesis: This is a classical method for synthesizing quinoline derivatives.
Doebner-Miller Reaction: This method involves the condensation of aniline with α,β-unsaturated aldehydes in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives often involves the use of high-temperature cyclizations and metal-promoted processes. These methods are efficient and can produce large quantities of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 1-butyl-1,2,3,4-tetrahydro-7,8-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as halogens and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include amines, substituted quinolines, and other functionalized derivatives.
Scientific Research Applications
Quinoline, 1-butyl-1,2,3,4-tetrahydro-7,8-dinitro- has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with antibacterial, antifungal, antiviral, and antitumor activities.
Biological Studies: The compound is used in studies related to its biological activities and mechanisms of action.
Industrial Chemistry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of quinoline, 1-butyl-1,2,3,4-tetrahydro-7,8-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its biological activity by undergoing reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Tetrahydroquinoline: A similar compound with a hydrogenated quinoline ring.
Quinoline: The parent compound with a fully aromatic ring.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom at a different position.
Uniqueness
Quinoline, 1-butyl-1,2,3,4-tetrahydro-7,8-dinitro- is unique due to the presence of both butyl and nitro groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61862-91-7 |
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Molecular Formula |
C13H17N3O4 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
1-butyl-7,8-dinitro-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C13H17N3O4/c1-2-3-8-14-9-4-5-10-6-7-11(15(17)18)13(12(10)14)16(19)20/h6-7H,2-5,8-9H2,1H3 |
InChI Key |
DZNJCJIHORSKTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCC2=C1C(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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